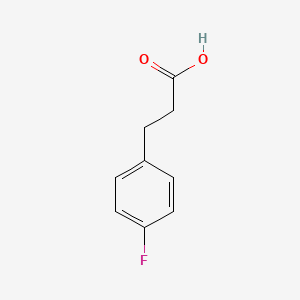

3-(4-Fluorophenyl)propionic acid

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

3-(4-fluorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO2/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-2,4-5H,3,6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMKXWDPUXLPHCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50196644 | |

| Record name | 3-(4-Fluorophenyl)propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50196644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

459-31-4 | |

| Record name | 3-(4-Fluorophenyl)propionic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=459-31-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Fluorophenyl)propionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000459314 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 459-31-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403021 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(4-Fluorophenyl)propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50196644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-FLUOROPHENYL)PROPIONIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 3 4 Fluorophenyl Propionic Acid

Established Synthetic Routes to 3-(4-Fluorophenyl)propionic Acid

The construction of this compound can be achieved through several established chemical pathways, often starting from readily available fluorinated aromatic compounds. nbinno.com These methods range from classical organic reactions to more complex multi-step sequences.

Thermolytic Decarboxylation of 4-Fluorobenzylmalonic Acid

A classic and effective method for synthesizing 3-substituted propionic acids is through the malonic ester synthesis, followed by decarboxylation. In this specific route, 4-fluorobenzylmalonic acid serves as the direct precursor. The synthesis involves the alkylation of a malonic ester with 4-fluorobenzyl halide, followed by hydrolysis of the ester groups to yield the dicarboxylic acid.

The crucial final step is a thermolytic decarboxylation, where heating 4-fluorobenzylmalonic acid induces the loss of one of the carboxyl groups as carbon dioxide, yielding the final product, this compound. While the decarboxylation of the parent benzylmalonic acid has been studied in various solvents, this pathway represents a fundamental and reliable approach to the target molecule. zenodo.org

Multi-step Chemical Synthesis of this compound from Precursors

More commonly, this compound is prepared via multi-step synthetic sequences that offer flexibility and control. These routes often commence with simple, commercially available fluorinated aromatics like 4-fluorobenzaldehyde or other 4-fluorobenzyl derivatives. nbinno.com

A typical synthetic strategy might involve:

Chain Extension: A key step is the extension of the carbon chain from the precursor. For example, a Knoevenagel or Perkin condensation with 4-fluorobenzaldehyde can introduce a two-carbon unit, which can then be further modified.

Functional Group Transformations: The intermediate from the chain extension reaction undergoes a series of transformations. This often includes the reduction of a carbon-carbon double bond and the hydrolysis of an ester or nitrile group to form the final carboxylic acid moiety.

Each step in these multi-step syntheses requires meticulous control over reaction parameters such as temperature, catalysts, and solvents to maximize the yield and purity of the final product. nbinno.com Subsequent purification, often through techniques like recrystallization or chromatography, is essential to remove by-products and achieve the desired quality for its application as a synthetic intermediate. nbinno.com

Enantioselective Synthesis and Derivatization of Chiral this compound Analogues

The introduction of chirality into molecules dramatically expands their utility, particularly in pharmacology where stereoisomers can have vastly different biological activities. The synthesis of specific enantiomers of derivatives of this compound is a key focus of modern asymmetric synthesis. chiralpedia.com

Preparation of Stereoisomers of 3-Amino-3-(4-fluorophenyl)propionic Acid (e.g., (R)- and (S)-Forms)

Chiral β-amino acids are important structural motifs in many pharmaceutical agents. The synthesis of the individual (R)- and (S)-enantiomers of 3-amino-3-(4-fluorophenyl)propionic acid can be achieved through several methods.

One approach involves the reaction of 4-fluorobenzaldehyde with malonic acid and a source of ammonia, such as ammonium (B1175870) acetate (B1210297), in an alcoholic solvent to produce the racemic β-amino acid. google.com To obtain the individual enantiomers, a chiral resolution step is required. This can be accomplished by forming diastereomeric salts with a chiral resolving agent, which can then be separated by crystallization, followed by liberation of the pure enantiomer.

Alternatively, asymmetric synthesis methodologies can be employed from the outset. This can involve the use of a chiral auxiliary, a chiral catalyst, or starting from a chiral pool molecule to direct the stereochemical outcome of the reaction. nih.gov For instance, the stereoselective alkylation of chiral glycine enolate equivalents with 4-fluorobenzyl bromide is a powerful strategy for accessing these compounds in high enantiomeric purity. nih.gov

Enzymatic Processes for the Asymmetric Synthesis of 2-Hydroxy Propionic Acid Derivatives, such as (R)-3-(4-Fluorophenyl)-2-hydroxy Propionic Acid

Biocatalysis, using enzymes to perform chemical transformations, offers a highly efficient and environmentally friendly route to enantiomerically pure compounds. nih.govresearchgate.net An exemplary case is the synthesis of (R)-3-(4-fluorophenyl)-2-hydroxy propionic acid, a key building block for antiviral drug candidates. acs.org

This synthesis has been successfully performed on a multi-kilogram scale using a continuous enzymatic process. acs.org The key transformation is the stereoselective reduction of the corresponding α-keto acid, 3-(4-fluorophenyl)-2-oxopropanoic acid. This reduction is catalyzed by D-lactate dehydrogenases (D-LDHs), which exhibit high selectivity for the (R)-enantiomer. The process is often run in a membrane reactor, which allows for continuous operation and high space-time yields. acs.org

| Parameter | Value |

|---|---|

| Overall Yield | 68-72% |

| Enantiomeric Excess (ee) | >99.9% |

| Space-Time Yield | 560 g/(L·d) |

| Key Enzyme Class | D-Lactate Dehydrogenase (D-LDH) |

| Reactor Type | Membrane Reactor |

Exploitation of Chirality in Asymmetric Synthesis Utilizing this compound Derivatives

The enantiomerically pure derivatives of this compound, such as the amino and hydroxy analogues discussed above, are not just synthetic targets but also valuable chiral building blocks for the synthesis of more complex molecules. chemimpex.com Their inherent chirality is exploited to control the stereochemistry of subsequent reactions, a cornerstone of modern asymmetric synthesis. nih.gov

These chiral intermediates can be incorporated into larger molecules, where their defined stereocenter influences the formation of new chiral centers during the synthesis. This is particularly crucial in drug development, where the precise three-dimensional arrangement of atoms is often critical for biological activity. mdpi.com The fluorinated phenyl group can also impart unique properties to the final molecule, such as enhanced metabolic stability or improved binding affinity to biological targets. researchgate.net The development of synthetic methods that provide access to these chiral fluorinated building blocks continues to be an important area of research, enabling the creation of novel and more effective pharmaceuticals and agrochemicals. nih.gov

Functional Group Interconversions and Advanced Coupling Strategies of this compound

The chemical versatility of this compound, a key intermediate in the synthesis of various pharmaceuticals, makes it a valuable substrate for a range of chemical transformations. nbinno.comresearchgate.net Its structure, featuring a carboxylic acid functional group and a fluorinated phenyl ring, allows for diverse modifications through functional group interconversions and advanced coupling strategies. These reactions are fundamental in medicinal chemistry for the construction of complex molecules with potential therapeutic applications.

Amidation Reactions Involving this compound as a Carboxylic Acid Moiety

The carboxylic acid group of this compound is readily converted into an amide moiety, a functional group prevalent in numerous biologically active compounds. Amidation reactions typically involve the activation of the carboxylic acid followed by reaction with a primary or secondary amine.

A common method for this transformation is the use of a coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC). In this process, DCC activates the carboxyl group of this compound to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by an amine, yielding the corresponding amide and N,N'-dicyclohexylurea (DCU) as a byproduct. researchgate.netnih.gov

The general scheme for the DCC-mediated amidation is as follows:

Step 1: Activation - this compound reacts with DCC.

Step 2: Coupling - The activated acid reacts with an amine (R-NH₂).

Step 3: Product Formation - The N-substituted 3-(4-fluorophenyl)propionamide is formed.

This methodology has been successfully applied to synthesize amide prodrugs of various 2-arylpropionic acids, demonstrating its broad applicability. researchgate.netnih.gov

Utilization of this compound in Advanced Coupling Methodologies (e.g., HATU-Mediated Coupling)

For more challenging or sensitive substrates, advanced coupling reagents are employed to ensure high yields and minimize side reactions. One such reagent is HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which is widely used in peptide synthesis and the formation of amide bonds.

HATU-mediated coupling proceeds through the formation of a highly reactive OAt-active ester from the carboxylic acid. This reaction is typically carried out in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), in a polar aprotic solvent like dimethylformamide (DMF). The activated ester then rapidly reacts with the amine to form the desired amide. The high efficiency of HATU is attributed to the neighboring group effect of the pyridine nitrogen, which stabilizes the transition state.

While specific examples detailing the use of HATU with this compound are not prevalent in the reviewed literature, the general mechanism is highly applicable. The process would involve:

Reaction of this compound with HATU and a base (e.g., DIPEA) to form the OAt-active ester.

Addition of the amine nucleophile to the active ester solution to yield the final amide product.

Synthesis of Novel Spirocyclic Propionamide Derivatives from this compound Precursors

Spirocycles are complex three-dimensional structures found in many natural products and are of great interest in drug discovery. mdpi.com The synthesis of spirocyclic structures that incorporate a propionamide moiety derived from this compound represents a sophisticated application of its chemistry.

Direct synthesis of novel spirocyclic propionamide derivatives starting from this compound is a specialized area and not extensively documented in general literature. However, the principles of spirocycle synthesis can be applied. For instance, a three-component reaction involving an isatin, an aniline, and 3-mercaptopropionic acid has been used to create spiro-thiazine derivatives. ias.ac.in A hypothetical analogous strategy using a suitably functionalized derivative of this compound could potentially lead to novel spiro compounds. Such a multi-component domino reaction might proceed through a series of Knoevenagel condensation, Michael addition, and cyclization steps. researchgate.netmdpi.com

The synthesis of these complex architectures often relies on developing innovative synthetic routes that can construct the spirocyclic core in a controlled and efficient manner. nih.gov

Introduction and Removal of Protecting Groups in this compound Derivatives (e.g., Boc-Protection)

In multi-step syntheses involving derivatives of this compound, particularly those containing amino groups, the use of protecting groups is crucial. The tert-butyloxycarbonyl (Boc) group is one of the most common protecting groups for amines due to its stability under various conditions and its ease of removal under acidic conditions. chemimpex.comfishersci.co.uk

For a derivative such as 3-amino-3-(4-fluorophenyl)propionic acid, the amino group can be protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. researchgate.net

Protection Step: The amine derivative reacts with Boc₂O and a base (like sodium bicarbonate or DMAP) in a suitable solvent (e.g., THF, water, or acetonitrile) at room temperature or with gentle heating. fishersci.co.uk

The Boc group is stable to most nucleophiles and bases, allowing for chemical modifications at other parts of the molecule, such as the carboxylic acid group. organic-chemistry.org

Deprotection Step: The removal of the Boc group is typically achieved by treatment with a strong acid. reddit.com Common reagents for this purpose include trifluoroacetic acid (TFA), often in dichloromethane (DCM), or hydrochloric acid (HCl) in a solvent like 1,4-dioxane or methanol. fishersci.co.ukhighfine.comacsgcipr.org The acidic conditions lead to the cleavage of the carbamate, releasing the free amine along with carbon dioxide and isobutene. acsgcipr.org

The selection of deprotection conditions can be critical to avoid unwanted side reactions on other acid-sensitive functional groups within the molecule. acsgcipr.org

| Reaction | Typical Reagents | Conditions |

|---|---|---|

| Boc-Protection of Amine | Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., NaHCO₃, DMAP) | Room temperature, Solvent (e.g., THF, H₂O) |

| Boc-Deprotection | Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) | Room temperature, Solvent (e.g., DCM, Dioxane) |

Substitution and Oxidation Reactions on the Phenyl and Propanoic Acid Moieties of Related Compounds

The 4-fluorophenyl group and the propanoic acid chain of this compound and its derivatives can undergo further chemical modifications through substitution and oxidation reactions.

The fluorine atom on the phenyl ring is an ortho-, para-directing deactivator for electrophilic aromatic substitution. Due to the para-position being occupied, incoming electrophiles would be directed to the ortho positions (positions 3 and 5). The electron-withdrawing nature of the fluorine and the propionic acid side chain deactivates the ring, making these reactions less facile than on unsubstituted benzene.

The propanoic acid moiety offers sites for oxidation. For example, oxidation at the benzylic position (the carbon atom adjacent to the phenyl ring) could potentially occur under strong oxidizing conditions, although this might also lead to degradation of the molecule. A related compound, beta-(4-Fluorobenzoyl)propionic acid, which contains a ketone at the benzylic position, illustrates a molecule with an oxidized side chain. nih.gov The synthesis of such compounds often starts from different precursors rather than direct oxidation of the alkyl chain. nbinno.com

Advanced Analytical and Spectroscopic Characterization of 3 4 Fluorophenyl Propionic Acid and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation of 3-(4-Fluorophenyl)propionic Acid

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for a complete assignment of the molecular structure.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits characteristic signals corresponding to the aromatic and aliphatic protons. The protons on the phenyl ring typically appear as multiplets in the aromatic region due to coupling with each other and with the fluorine atom. The methylene (B1212753) protons of the propionic acid chain appear as distinct triplets, a result of coupling with their neighboring methylene group. The acidic proton of the carboxyl group is often observed as a broad singlet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, showing distinct signals for each carbon atom in the molecule. The carbonyl carbon of the carboxylic acid is typically found at the downfield end of the spectrum. The carbon atoms of the phenyl ring show characteristic chemical shifts, with the carbon directly bonded to the fluorine atom exhibiting a large coupling constant (¹JCF), a key feature for its identification. The aliphatic carbons of the propionic acid chain also have well-defined chemical shifts.

The combination of ¹H and ¹³C NMR data, including chemical shifts and coupling constants, allows for a definitive structural confirmation of this compound.

Table 1: Representative NMR Data for this compound

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~10.70 | s | COOH |

| ¹H | ~7.24 | t | Aromatic CH |

| ¹H | ~7.17 | t | Aromatic CH |

| ¹H | ~7.16 | d | Aromatic CH |

| ¹H | ~2.91 | t | CH₂ (alpha to phenyl) |

| ¹H | ~2.67-2.69 | t/dt | CH₂ (alpha to COOH) |

| ¹³C | ~179.04 | d | COOH |

| ¹³C | ~140.18 | s | Aromatic C (quaternary) |

| ¹³C | ~128.24, 128.56, 126.27 | s | Aromatic CH |

| ¹³C | ~35.59 | s | CH₂ (alpha to phenyl) |

| ¹³C | ~30.49 | d | CH₂ (alpha to COOH) |

Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Analysis of this compound Systems

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Raman techniques, provides valuable insights into the functional groups and molecular vibrations of this compound. These methods are often used in conjunction for a more complete analysis. epequip.com

FT-IR Spectroscopy: The FT-IR spectrum of this compound is characterized by several key absorption bands. A broad band in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretching vibration of the carboxylic acid dimer. nih.gov The C=O stretching vibration of the carbonyl group typically appears as a strong, sharp band around 1700 cm⁻¹. The C-F stretching vibration of the fluorophenyl group is usually observed in the 1250-1000 cm⁻¹ region. Aromatic C-H stretching vibrations are seen above 3000 cm⁻¹, while aliphatic C-H stretching vibrations appear just below 3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. youtube.com For this compound, the symmetric breathing vibration of the phenyl ring often gives a strong Raman signal. The C=C stretching vibrations within the aromatic ring also produce characteristic Raman bands. While the O-H stretch is weak in the Raman spectrum, the C=O stretch is still observable.

Theoretical calculations, such as Density Functional Theory (DFT), are often employed to simulate the vibrational spectra and aid in the assignment of experimental bands to specific vibrational modes. journalcra.comnih.gov

Table 2: Key Vibrational Frequencies for this compound

| Vibrational Mode | FT-IR (cm⁻¹) (Approximate) | Raman (cm⁻¹) (Approximate) |

| O-H Stretch (Carboxylic Acid Dimer) | 2500-3300 (broad) | Weak |

| C-H Stretch (Aromatic) | >3000 | >3000 |

| C-H Stretch (Aliphatic) | <3000 | <3000 |

| C=O Stretch (Carbonyl) | ~1700 (strong) | Observable |

| C=C Stretch (Aromatic) | ~1600, ~1500, ~1450 | Strong |

| -H Bending | ~1400 | Observable |

| C-F Stretch | ~1250-1000 | Observable |

| O-H Bend | ~920 | Weak |

Mass Spectrometry (MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for High-Resolution Molecular Identification and Purity Assessment

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound. nih.gov When coupled with liquid chromatography (LC-MS), it becomes an even more potent tool for separating the compound from impurities and providing high-resolution molecular identification. jfda-online.comnih.gov

Mass Spectrometry (MS): In a typical mass spectrum of this compound, the molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ is observed, confirming the molecular weight of 168.16 g/mol . nih.gov High-resolution mass spectrometry (HRMS) can provide the exact mass to several decimal places, allowing for the determination of the elemental formula (C₉H₉FO₂). nih.gov Common fragmentation patterns observed in the mass spectrum include the loss of the carboxyl group (-COOH) and cleavages of the propionic acid side chain, leading to characteristic fragment ions. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of HPLC with the detection capabilities of MS. jfda-online.comnih.govresearchgate.net This is particularly useful for analyzing complex mixtures and assessing the purity of this compound. The compound can be separated from its analogues and potential impurities on a suitable LC column, and each eluting component can be individually analyzed by the mass spectrometer. This provides both retention time data from the LC and mass-to-charge ratio data from the MS, offering a high degree of confidence in compound identification and purity assessment. jfda-online.comnih.gov Different ionization techniques, such as electrospray ionization (ESI), are commonly used in LC-MS for the analysis of organic acids. hitachi-hightech.com

Table 3: Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₉H₉FO₂ nih.gov |

| Molecular Weight | 168.16 g/mol nih.gov |

| Exact Mass | 168.05865769 Da nih.gov |

| Common Fragment Ions (m/z) | 122, 109 nih.gov |

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination of this compound Derivatives

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of this compound and for the chiral separation of its derivatives to determine enantiomeric excess. researchgate.net

Purity Determination: Reversed-phase HPLC is commonly employed to assess the purity of this compound. A suitable C18 column with a mobile phase consisting of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer is typically used. The compound's purity is determined by integrating the area of its peak and comparing it to the total area of all peaks in the chromatogram.

Enantiomeric Excess Determination: For chiral derivatives of this compound, such as those with a stereocenter, chiral HPLC is essential for separating the enantiomers and determining the enantiomeric excess (e.e.). nih.gov This is achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose, are widely used for this purpose. nih.govnih.gov The choice of the chiral column and the mobile phase composition are critical for achieving baseline separation of the enantiomers. tsijournals.com Pirkle-type chiral phases can also be effective for the separation of certain chiral acids. pci-hplc.com The e.e. is calculated from the peak areas of the two enantiomers in the chromatogram.

Table 4: HPLC Methodologies for the Analysis of this compound and its Derivatives

| Analysis Type | Column Type | Typical Mobile Phase | Detection |

| Purity | Reversed-Phase (e.g., C18) | Acetonitrile/Water or Methanol/Water with acid modifier | UV |

| Enantiomeric Excess | Chiral (e.g., Polysaccharide-based, Pirkle-type) | Hexane/Isopropanol with acid/base modifiers | UV, Fluorescence |

Computational Chemistry and Theoretical Studies of 3 4 Fluorophenyl Propionic Acid

Electronic Properties Analysis of 3-(4-Fluorophenyl)propionic Acid Molecules

A thorough examination of the electronic properties of this compound would necessitate the use of sophisticated computational methods to elucidate the distribution of electrons within the molecule and the nature of its chemical bonds.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful tool for translating the complex, many-electron wavefunction of a molecule into the familiar language of Lewis structures, including lone pairs, and core and bonding orbitals. This method provides a quantitative description of bonding in terms of localized electron-pair "natural bond orbitals."

For this compound, an NBO analysis would provide insights into:

Hybridization: The specific hybridization of the atomic orbitals on each atom (carbon, oxygen, fluorine, and hydrogen) that contribute to bond formation.

Bonding and Antibonding Interactions: Quantification of the strength of donor-acceptor interactions between filled (bonding or lone pair) NBOs and empty (antibonding) NBOs. These interactions, also known as hyperconjugation, are key to understanding molecular stability and reactivity. For instance, the interaction between the lone pairs of the oxygen atoms in the carboxylic acid group and the antibonding orbitals of adjacent bonds could be quantified.

Charge Distribution: A detailed picture of the natural atomic charges on each atom, offering a more refined view than simpler methods.

While no specific NBO analysis for this compound has been found in the surveyed literature, such a study would be expected to reveal significant charge delocalization involving the fluorophenyl ring and the carboxylic acid group.

Atoms in Molecules (AIM) Theory

The Quantum Theory of Atoms in Molecules (AIM) provides a rigorous definition of an atom within a molecule and the chemical bond based on the topology of the electron density. An AIM analysis of this compound would involve locating the critical points of the electron density and analyzing their properties.

Key insights from an AIM study would include:

Bond Critical Points (BCPs): The presence of a BCP between two atoms indicates a chemical bond. The properties at the BCP, such as the electron density (ρ) and its Laplacian (∇²ρ), characterize the nature of the bond (e.g., covalent vs. ionic or hydrogen-bonded).

Intramolecular Interactions: AIM can identify and characterize weaker intramolecular interactions, such as potential hydrogen bonds involving the fluorine atom or the carboxylic acid group.

Non-Covalent Interaction (NCI) Analysis

Non-covalent interactions (NCIs) are crucial for understanding molecular conformation, crystal packing, and interactions with other molecules. The NCI analysis method is a visualization technique that reveals the regions of space where non-covalent interactions occur.

For this compound, NCI analysis would be instrumental in visualizing:

Steric Repulsion: Regions of steric clash within the molecule, for example, between the propionic acid side chain and the phenyl ring.

Hydrogen Bonds: Both intramolecular and potential intermolecular hydrogen bonding involving the carboxylic acid group.

Mechanistic Insights from Computational Studies: Fragmentation Pathways of Fluorinated Propionic Acid Derivatives

Understanding the fragmentation pathways of a molecule upon ionization is fundamental in mass spectrometry. Computational studies can provide detailed mechanistic insights into these processes. While specific computational studies on the fragmentation of this compound are not available, research on other fluorinated propionic acids offers some general principles.

A recent study on the fragmentation of deprotonated per- and polyfluorinated propionic acids using a combination of experimental techniques and density functional theory (DFT) calculations revealed competing fragmentation pathways. nih.gov These pathways include the loss of HF and the formation of fluoroformate (FCO₂⁻). nih.gov The specific fragmentation channels observed were dependent on the position of the fluorine atoms. nih.gov

A computational investigation into the fragmentation of this compound would likely involve:

Modeling of the Parent Ion: Optimization of the geometry of the ionized molecule (e.g., the radical cation in electron ionization mass spectrometry).

Transition State Searching: Identification of the transition state structures for various potential fragmentation reactions.

Energy Profile Calculation: Determination of the activation energies for different fragmentation pathways to predict the most likely fragmentation products.

Such a study would elucidate how the presence of the 4-fluorophenyl group influences the fragmentation of the propionic acid side chain, for example, through resonance stabilization of intermediate structures or by providing alternative fragmentation routes involving the aromatic ring.

Medicinal Chemistry and Biological Applications of 3 4 Fluorophenyl Propionic Acid Derivatives

Role of 3-(4-Fluorophenyl)propionic Acid as a Key Pharmaceutical Building Block and Intermediate

This compound is a versatile chemical compound that serves as a crucial intermediate and building block in the synthesis of a wide array of pharmaceutical agents. chemimpex.comnbinno.com Its structure, which features a fluorinated phenyl group, is particularly valuable in drug discovery and development as it can enhance the pharmacological properties of bioactive molecules. chemimpex.com The presence of the fluorine atom can influence factors such as metabolic stability, binding affinity, and bioavailability. This makes the this compound scaffold a sought-after component for creating new therapeutic agents with tailored characteristics. chemimpex.comnbinno.com

The process of rational drug design involves creating novel molecules with a specific biological purpose, a critical and challenging endeavor in drug discovery. mdpi.comuc.edu this compound serves as a valuable starting material in this process. nbinno.com Its synthesis typically involves multi-step organic reactions, often starting from readily available fluorinated aromatic compounds like 4-fluorobenzaldehyde. nbinno.com Through controlled reaction conditions, chain extensions, and functional group transformations, the desired propionic acid structure is achieved. nbinno.com

This building block is then incorporated into larger, more complex molecules designed to interact with specific biological targets. mdpi.com For example, pyrazoline derivatives, which can be synthesized from related chalcone precursors, have been rationally designed and evaluated as potential inhibitors of enzymes like xanthine oxidase. nih.gov The fluorophenyl group from the propionic acid moiety can be strategically positioned within the target molecule to enhance interactions with the active site of an enzyme or receptor, leading to improved potency and selectivity. nih.govmdpi.com

Derivatives of propionic acid have been investigated for their potential role in neurological disorders. ucf.edunih.gov Research has explored the synthesis of novel compounds based on scaffolds related to this compound for potential anticonvulsant and antinociceptive activities. mdpi.com For instance, new series of pyrrolidine-2,5-dione-acetamide derivatives have been synthesized and evaluated in acute models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests. mdpi.com One such derivative, 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione, demonstrated significant anticonvulsant activity, suggesting that the fluorophenyl moiety is a key component for interaction with neuronal voltage-sensitive sodium and L-type calcium channels. mdpi.com

This compound derivatives are critical precursors in the synthesis of specific antiviral drugs. A notable example is its role in producing Rupintrivir (formerly AG7088), an irreversible inhibitor of the human rhinovirus (HRV) 3C protease. nih.govresearchgate.netnih.gov This enzyme is essential for viral replication, making it a prime target for antiviral therapy. nih.govnih.gov

An improved synthesis of Rupintrivir (AG7088) utilizes D-4-fluorophenylalanine, a closely related amino acid derivative, as a key building block. nih.govresearchgate.net The synthesis involves constructing a key fragment, a ketomethylene dipeptide isostere, from a valine derivative and the phenylpropionic acid derivative. nih.govresearchgate.net This fragment is then coupled with other components to yield the final drug compound. researchgate.net Rupintrivir has demonstrated potent, broad-spectrum activity against all tested HRV serotypes and human enterovirus (HEV) strains. nih.gov The conservation of amino acids in the 3C protease that interact with the drug underscores the effectiveness of targeting this enzyme. nih.gov

Table 1: Research Findings on Rupintrivir (AG7088)

| Feature | Description | Source(s) |

| Drug Name | Rupintrivir (AG7088) | nih.govnih.gov |

| Mechanism of Action | Irreversible inhibitor of human rhinovirus (HRV) 3C protease. | researchgate.netnih.gov |

| Key Building Block | D-4-fluorophenylalanine, a derivative of this compound. | nih.govresearchgate.net |

| Therapeutic Target | Human Rhinovirus (HRV), a leading cause of the common cold. | nih.govfrontiersin.org |

| In Vitro Activity | Potent activity against all tested HRV serotypes (48 of 48) and various HEV strains. | nih.gov |

Bicalutamide (B1683754) is a non-steroidal antiandrogen used in the treatment of prostate cancer. google.comgoogle.com The synthesis of bicalutamide and its analogues involves intermediates that are structurally related to this compound. For example, an improved synthesis of bicalutamide involves the reaction of alkyl 2-methyl-oxirane-carboxylate with 4-fluorothiophenol to produce 2-hydroxy-2-methyl-3-(4-fluorophenylthio) propionic acid. google.com This intermediate is then reacted with 4-amino-2-trifluoromethyl-benzonitrile and subsequently oxidized to form bicalutamide. google.com

Another synthetic route utilizes 3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methylpropionic acid. google.com This intermediate can be prepared by reacting 3-chloro-2-methyl-2-hydroxypropionic acid with a salt of 4-fluorophenylsulfinic acid. google.com The use of these specific fluorophenyl-containing propionic acid derivatives is crucial for building the final structure of bicalutamide analogues, which are evaluated for their antiproliferative activity against human prostate cancer cell lines. nih.govcardiff.ac.uk

Derivatives of this compound, particularly amino acid variants like S-3-Amino-3-(4-fluorophenyl)propionic acid, are precisely engineered building blocks for peptide synthesis. nbinno.com Peptide synthesis is a fundamental process in biotechnology and pharmaceutical research for creating therapeutic peptides and research tools. nbinno.com The systematic approach often employs solid-phase peptide synthesis (SPPS), where protected amino acids are sequentially coupled to a growing peptide chain on an insoluble polymeric support. nbinno.combiosyn.com

In SPPS, the amino acid derivative is often protected with a Fmoc (fluorenylmethoxycarbonyl) group. nbinno.com This protecting group is base-labile, meaning it can be removed under mild basic conditions without affecting other sensitive parts of the peptide. nbinno.comnih.gov The incorporation of the fluorophenyl moiety can confer unique structural characteristics, enhanced biological activity, and improved stability to the resulting peptides, making it a valuable component for creating peptides with specific pharmacological profiles. nbinno.com Pentafluorophenyl esters of Fmoc-protected amino acids have also been used successfully in SPPS. rsc.orgspringernature.com

This compound can be used in the synthesis of 2-oxopiperazine guanidine analogs. sigmaaldrich.com Guanidine derivatives are a class of compounds with diverse medicinal chemistry applications, including as protease inhibitors and histamine H3 receptor antagonists. nih.govresearchgate.net The synthesis of such complex heterocyclic structures often involves multi-step reaction sequences. For example, the synthesis of piperidine analogues of guanidine derivatives can involve the conversion of a starting acid to an amide, followed by N-alkylation, reduction, and finally reaction with a guanidinylating agent to form the desired guanidine moiety. nih.gov The this compound would serve as a key starting material, providing the core fluorophenyl structure that is often important for the biological activity of the final compound.

Investigation of Biological Activities and Underlying Mechanisms of Action for this compound Derivatives

The core structure of this compound serves as a versatile scaffold in medicinal chemistry, enabling the synthesis of a wide array of derivatives with diverse biological activities. chemimpex.com This aromatic carboxylic acid, featuring a fluorinated phenyl group, is a key intermediate in the development of various bioactive molecules. chemimpex.com The fluorine substitution often enhances pharmacological properties, making its derivatives relevant in drug discovery. chemimpex.com Research has focused on elucidating the mechanisms through which these compounds exert their effects, spanning neurotransmitter modulation, receptor interaction, enzyme inhibition, and applications in metabolic, antimicrobial, and anticancer research.

Derivatives of this compound have been investigated for their potential to interact with the central nervous system. Specifically, (S)-3-Amino-3-(4-fluorophenyl)propionic acid, a β-amino acid derivative, is recognized as a valuable building block in the synthesis of novel therapeutics for neurological disorders. chemimpex.com Its ability to modulate neurotransmitter activity is a key area of interest in neuropharmacology. chemimpex.com

Further research into structurally related compounds has identified potent inhibitors of the dopamine transporter (DAT). Structure-activity relationship (SAR) studies on a series of 3α-[bis(4-fluorophenyl)methoxy]tropanes and 3α-[bis(4-fluorophenyl)methylamino]tropanes have been conducted to develop novel DAT inhibitors, which could have implications for treating substance use disorders. nih.gov These studies explore how modifications to the tropane scaffold, which includes fluorophenyl groups, affect potency and selectivity for the dopamine transporter, a key protein in regulating dopamine levels in the synapse. nih.gov

The this compound framework has been incorporated into molecules designed to selectively target specific receptors. One area of research has been the development of potent agonists for G protein-coupled receptor 40 (GPR40), a receptor involved in glucose-stimulated insulin secretion. nih.gov In a program aimed at identifying GPR40 agonists for type 2 diabetes, a phenylpropanoic acid derivative was optimized to improve its cytotoxicity profile and pharmacokinetic properties. nih.gov This led to the discovery of 3-{2-fluoro-4-[({4'-[(4-hydroxy-1,1-dioxidotetrahydro-2H-thiopyran-4-yl)methoxy]-2',6'-dimethylbiphenyl-3-yl}methyl)amino]phenyl}propanoic acid, which demonstrated a significant plasma glucose-lowering effect in rats. nih.gov

The design of selective receptor modulators also extends to retinoid X receptors (RXR). Fluorinated analogues of an RXR selective modulator were synthesized to test their ability to bind RXRα and activate RXR homo- and heterodimers. nih.gov The potency and efficacy of these compounds were found to be dependent on the position of the fluorine atom, illustrating how strategic fluorination can improve the pharmacological profile of a receptor modulator. nih.gov

Aryl propionic acid derivatives are a major class of non-steroidal anti-inflammatory drugs (NSAIDs) whose primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes. orientjchem.orgresearchgate.net These enzymes, COX-1 and COX-2, are responsible for the biosynthesis of prostaglandins from arachidonic acid, which are lipid mediators involved in inflammation and other physiological processes. nih.govmdpi.com

Research has focused on designing derivatives with improved potency and selectivity for COX-2, the isoform induced during inflammation, to reduce the gastrointestinal side effects associated with non-selective COX inhibition. nih.gov For example, new selective COX-2 inhibitors were synthesized by linking 1,2,3-triazole and benzenesulfonamide pharmacophores to existing NSAIDs like ibuprofen and diclofenac. nih.gov Several of these hybrid compounds displayed potent COX-2 inhibition with IC50 values comparable or superior to the reference drug celecoxib. nih.gov The interaction of phenylpropionic acid inhibitors with COX enzymes can be complex; while some, like ibuprofen, are competitive and rapidly reversible inhibitors, others, such as flurbiprofen, act as time-dependent, functionally irreversible inhibitors. acs.org The carboxylic acid group of these inhibitors is critical for binding, often forming an ion pair or hydrogen bond with an arginine residue (Arg-120) in the active site of the COX enzyme. acs.org

Beyond COX enzymes, derivatives have been designed to target other enzymes. For instance, rationally designed analogs of 3-fluoro-2-oxo-3-phenylpropionic acid were synthesized and found to be potent competitive inhibitors of 4-hydroxyphenylpyruvate dioxygenase, an enzyme from pig liver, with Ki values in the micromolar range. nih.gov

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI = COX-1 IC₅₀/COX-2 IC₅₀) |

|---|---|---|---|

| Ibuprofen Analogue (6b) | 13.15 | 0.04 | 329 |

| Diclofenac Analogue (6e) | 10.23 | 0.05 | 204.6 |

| Salicylic Acid Derivative (6j) | 12.48 | 0.04 | 312 |

| Celecoxib (Reference) | 14.70 | 0.05 | 294 |

| Diclofenac (Reference) | 0.47 | 0.10 | 4.52 |

3-Amino-3-(4-fluorophenyl)propionic acid is a non-proteinogenic β-amino acid, a class of compounds of interest in medicinal chemistry. researchgate.netgoogle.com Unlike α-amino acids, which are the primary building blocks of natural proteins, β-amino acids have an additional carbon atom between the carboxyl and amino groups. This structural difference makes peptides synthesized from them resistant to enzymatic degradation.

The synthesis of 3-amino-3-arylpropionic acids, including the 4-fluoro derivative, has been developed to create unnatural amino acids for incorporation into polypeptide chains. google.com Preliminary studies have shown that polypeptide compounds synthesized using these β-amino acids can exhibit inhibitory activity against histone deacetylase (HDAC), suggesting potential therapeutic applications in areas such as cancer and inflammatory diseases. google.com The use of such modified amino acids allows for the creation of novel peptides and proteins with enhanced stability and potentially new biological functions, a key strategy in modern drug development. researchgate.netmit.edu

The versatile scaffold of propionic acid has been extensively modified to explore potential antimicrobial and anticancer agents. orientjchem.org

Anticancer Activity: Several studies have demonstrated the structure-dependent anticancer activity of propionic acid derivatives. A series of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives showed promising antiproliferative activity against human lung cancer cells (A549). mdpi.com Notably, oxime derivatives within this series exhibited potent cytotoxicity, with IC50 values in the low micromolar range, surpassing the efficacy of the standard chemotherapeutic agent cisplatin. mdpi.com In silico studies suggested that these compounds may interact with human SIRT2 and EGFR, two important targets in cancer therapy. mdpi.com Similarly, derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid were evaluated for their anticancer properties, with certain compounds containing 2-furyl or 1-naphthyl substituents showing an ability to reduce cancer cell viability by over 50% and suppress cell migration. mdpi.com

| Compound | Modification | IC₅₀ (µM) |

|---|---|---|

| Compound 21 | Oxime derivative | 5.42 |

| Compound 22 | Oxime derivative | 2.47 |

| Cisplatin (Reference) | - | >10 |

Antimicrobial Activity: Arylpropionic acid derivatives have also been investigated for their antibacterial and antifungal activities. researchgate.net A study on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives demonstrated structure-dependent antimicrobial activity against a panel of multidrug-resistant ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) and drug-resistant Candida species. mdpi.com Hydrazone derivatives containing heterocyclic substituents were identified as having the most potent and broad-spectrum antimicrobial activity. mdpi.com Another study found that chlorinated derivatives of 3-phenylpropionic acid, isolated from a marine actinomycete, showed significant and selective activity against Escherichia coli and Staphylococcus aureus. researchgate.net

Structure-Activity Relationship (SAR) and Pharmacological Enhancement Strategies

The development of potent and selective drugs based on the this compound scaffold relies heavily on understanding the structure-activity relationship (SAR). SAR studies investigate how modifying the chemical structure of a compound affects its biological activity, providing a rational basis for designing more effective therapeutic agents.

Key strategies for pharmacological enhancement include:

Modification of the Carboxylic Acid Group: The carboxylate function of arylpropionic acids is crucial for their anti-inflammatory activity, primarily through interaction with the COX enzyme active site. orientjchem.orgacs.org However, derivatizing this group into amides, esters, or incorporating it into heterocyclic rings like oxadiazoles can sometimes enhance anti-inflammatory activity while reducing ulcerogenic effects. orientjchem.org

Substitution on the Phenyl Ring: The position and nature of substituents on the phenyl ring significantly influence activity. For anticancer 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives, the introduction of an oxime moiety was found to dramatically enhance antiproliferative activity. mdpi.com In another series, the presence of a 4-hydroxyphenyl group was explored for generating antioxidant and anticancer properties. mdpi.com

Chain Modification: Altering the propionic acid chain itself or the linker connecting the phenyl ring to other pharmacophores is another common strategy. In the design of GPR40 agonists, optimization of the linker between a phenylpropanoic acid moiety and a biphenyl ring system was critical to achieving a favorable balance of potency and pharmacokinetic properties. nih.gov

Introduction of Heterocycles: Incorporating heterocyclic structures is a widely used strategy to modulate the pharmacological profile of a lead compound. Thiazole, oxadiazole, and triazole rings have been successfully integrated into propionic acid derivatives to yield compounds with significant anti-inflammatory, anticancer, and antimicrobial activities. orientjchem.orgnih.govmdpi.com

SAR studies on 3-phenylcoumarin-based compounds, some containing a 4-fluorophenyl moiety, have helped identify key structural features for potent and selective inhibition of monoamine oxidase B (MAO-B), an important target for neurodegenerative diseases. frontiersin.org These analyses provide a roadmap for chemists to fine-tune molecular structures to optimize interactions with biological targets, thereby enhancing therapeutic efficacy and selectivity.

Impact of the Fluorinated Phenyl Group on Pharmacological Properties and Lipophilicity of this compound Derivatives

The incorporation of a fluorinated phenyl group into the 3-phenylpropionic acid scaffold is a strategic design element in medicinal chemistry that significantly influences the molecule's pharmacological and physicochemical properties. The fluorine atom, despite its small size which often allows it to mimic hydrogen, possesses unique electronic characteristics that can profoundly alter a compound's behavior in a biological system nbinno.com.

One of the most notable effects of fluorine substitution is the enhancement of metabolic stability. The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to metabolic oxidation by enzymes in the body nbinno.com. This increased stability can lead to a longer biological half-life for the drug, which may translate to less frequent dosing nbinno.com. For instance, fluorine atoms can be used as a defense against aromatic hydroxylation, a common metabolic pathway, thereby improving the pharmacokinetic profile and increasing the drug's activity nih.gov.

Furthermore, the high electronegativity of fluorine can alter the electronic properties of the entire molecule. This can modulate the acidity (pKa) of nearby functional groups and influence how the molecule interacts with its biological target nih.govresearchgate.net. The introduction of fluorine can lead to enhanced binding affinity to target proteins or enzymes, a critical factor for therapeutic efficacy researchgate.netconsensus.app. These electronic modifications can fine-tune a molecule's interaction with its biological target, making fluorinated compounds valuable for developing novel therapeutics nbinno.com.

Lipophilicity, a key parameter affecting a drug's absorption, distribution, metabolism, and excretion (ADME) profile, is also significantly modulated by fluorination nbinno.com. While the effect can vary depending on the molecular context, selective fluorination can enhance membrane permeation researchgate.netconsensus.app. The substitution of hydrogen with fluorine can lead to a reduction in lipophilicity in some cases, which can be an advantageous modification during drug optimization researchgate.net. The trifluoromethyl group (-CF3), in contrast, often leads to a noticeable increase in lipophilicity researchgate.net.

| Property | Impact of Fluorine Substitution | Underlying Reason | Reference |

|---|---|---|---|

| Metabolic Stability | Increased | High strength of the Carbon-Fluorine (C-F) bond resists enzymatic cleavage. | nbinno.com |

| Binding Affinity | Can be increased | Fluorine's high electronegativity alters molecular electronics, potentially improving interactions with target proteins. | researchgate.netconsensus.app |

| Lipophilicity (LogP) | Modulated (can increase or decrease) | Depends on the specific type and position of fluorination (e.g., single F vs. CF3 group). | nbinno.comresearchgate.net |

| Pharmacokinetics (ADME) | Improved Profile | Changes in lipophilicity and metabolic stability affect absorption, distribution, metabolism, and excretion. | nbinno.comresearchgate.net |

Significance of Chirality and Enantiomeric Purity in Modulating Biological Efficacy

Chirality, or the "handedness" of a molecule, is a critical factor in medicinal chemistry, as biological systems like receptors and enzymes are themselves chiral. When a molecule such as a derivative of this compound is chiral, it exists as two non-superimposable mirror images called enantiomers. It is a well-established principle that these enantiomers can differ significantly in their biological activity, both quantitatively and qualitatively nih.gov.

Often, the desired therapeutic effect resides primarily in one enantiomer, known as the "eutomer," while the other, the "distomer," may be less active, inactive, or even contribute to undesirable effects nih.gov. The interaction between a drug and its biological target is highly specific, akin to a key fitting into a lock. The three-dimensional arrangement of atoms in one enantiomer may allow for a perfect fit with its receptor, leading to a potent biological response, while its mirror image may not be able to bind as effectively.

Therefore, the enantiomeric purity of a chiral drug is of paramount importance. The presence of the less active distomer in a 50:50 mixture (a racemate) can affect the pharmacological profile of the drug. In some cases, the potency of the active enantiomer can appear lower than it actually is due to the presence of its less active counterpart nih.gov. Evaluating the pharmacological activity of each enantiomer separately provides a much clearer understanding of the structure-activity relationship and the true potential of the therapeutic agent. With advancements in stereospecific synthesis and analysis, it is increasingly possible to develop single-enantiomer drugs, which can offer improved therapeutic outcomes nih.gov.

Assessment of Scaffold Versatility for Inducing Diverse Biological Activities

The this compound core structure serves as a versatile and privileged scaffold in drug discovery, allowing for the development of derivatives with a wide spectrum of biological activities. Its unique structure, featuring a fluorinated phenyl group, can be synthetically modified at several positions to create new chemical entities targeting various diseases nbinno.comchemimpex.com.

This scaffold has been successfully utilized to generate compounds with potent anti-inflammatory properties, a characteristic shared with the broader class of arylpropionic acids, which includes well-known non-steroidal anti-inflammatory drugs (NSAIDs) chemimpex.comorientjchem.org. The propionic acid moiety is a key feature for this activity orientjchem.orgmdpi.com.

Beyond inflammation, derivatives have shown significant promise as anticancer agents. By modifying the core structure, researchers have synthesized novel compounds with antiproliferative activity against various cancer cell lines, including lung adenocarcinoma mdpi.comnih.gov. For example, a series of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives demonstrated structure-dependent cytotoxicity against lung cancer cells, highlighting the scaffold's potential in oncology mdpi.comnih.gov. Similarly, 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have been explored as a scaffold for developing new candidates with both anticancer and antioxidant properties mdpi.comktu.edu.

The versatility of this scaffold also extends to antimicrobial applications. Modifications have led to derivatives with notable antibacterial and antifungal properties, including activity against multidrug-resistant pathogens researchgate.net. The ability to act as a versatile building block in organic synthesis opens up avenues for creating novel compounds with tailored properties for various therapeutic areas, including agrochemicals chemimpex.com.

| Biological Activity | Example of Derivative Class | Therapeutic Area | Reference |

|---|---|---|---|

| Anti-inflammatory | Arylpropionic acid analogues | Inflammation, Pain | chemimpex.comorientjchem.org |

| Anticancer | Thiazole-containing derivatives | Oncology (e.g., Lung Cancer) | mdpi.comnih.gov |

| Antioxidant | 4-Hydroxyphenylamino derivatives | Oncology, Cellular Protection | mdpi.comnih.gov |

| Antimicrobial | Substituted 4-hydroxyphenylamino derivatives | Infectious Diseases | researchgate.net |

| Agrochemical | Various derivatives | Agriculture (e.g., Herbicides) | chemimpex.com |

Development and Application of Biochemical Assays for Screening and Evaluation

The evaluation of this compound derivatives necessitates a range of biochemical and cell-based assays to determine their biological activity and potential as therapeutic agents. These assays are crucial for screening compound libraries, understanding structure-activity relationships (SAR), and identifying promising candidates for further development.

A primary step in evaluating potential anticancer agents is the assessment of cytotoxicity. In vitro cytotoxicity assays are fundamental for the initial screening of compounds. A widely used method is the MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-Diphenyltetrazolium Bromide) assay, which measures the metabolic activity of cells and serves as an indicator of cell viability imrpress.com. This assay was used to screen 3-((4-hydroxyphenyl)amino)propanoic acid derivatives against A549 lung cancer cells, successfully identifying compounds that reduced cell viability nih.govresearchgate.net.

To better mimic the environment of a solid tumor, three-dimensional (3D) cell culture models, such as spheroids, are increasingly employed. The cytotoxic activity of promising derivatives has been confirmed in A549 agarose-based 3D spheroids, which better replicate the cellular interactions and drug diffusion barriers of in vivo tumors mdpi.com. The release of lactate dehydrogenase (LDH) from damaged cells is another marker used to quantify compound-induced cytotoxicity in these spheroid models mdpi.com.

For compounds designed with antioxidant properties, specific assays are used to measure their capacity to neutralize free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method used to evaluate the antioxidant potential of chemical compounds, and it has been applied to screen derivatives of this scaffold nih.gov.

These screening methods form the basis of the preclinical evaluation of this compound derivatives, providing essential data on their efficacy and mechanism of action at the cellular level.

Applications in Material Science and Other Interdisciplinary Fields

Incorporation of 3-(4-Fluorophenyl)propionic Acid Derivatives into Polymers for Enhanced Material Properties

The introduction of this compound derivatives as side chains in polymers is a key area of research aimed at improving the intrinsic properties of the base polymer. The presence of the fluorophenyl group is instrumental in imparting unique characteristics to the resulting materials. Fluorinated side-chain polymers, in general, are known for their exceptional properties, including high thermal stability, chemical inertness, and low surface energy, which translates to hydrophobicity and oleophobicity.

Table 1: Potential Property Enhancements in Polymers with this compound Derivatives

| Property | Enhancement Mechanism | Potential Application |

| Thermal Stability | The high bond energy of the C-F bond contributes to increased resistance to thermal degradation. | High-performance plastics for automotive and aerospace industries. |

| Chemical Resistance | The electron-withdrawing nature of fluorine and the steric hindrance of the phenyl group can protect the polymer backbone from chemical attack. | Coatings and linings for chemical processing equipment. |

| Low Surface Energy | The low polarizability of the C-F bond leads to weak intermolecular forces, resulting in surfaces that repel water and oils. | Stain-resistant textiles and self-cleaning surfaces. |

| Dielectric Properties | The introduction of fluorine can lower the dielectric constant of the material. | Insulators and substrates for electronic components. |

| Optical Properties | The fluorophenyl group can influence the refractive index of the polymer. | Optical fibers and lenses with specific light-transmitting properties. |

This table is illustrative and based on the known effects of fluorination on polymer properties. Specific data for polymers derived from this compound is the subject of ongoing research.

Role in the Development of Novel Materials with Tailored Characteristics

Beyond enhancing existing polymer properties, derivatives of this compound are being explored for their role in the creation of entirely new materials with specific, tailored functionalities. One of the most promising areas is the development of thermotropic liquid crystalline polymers (LCPs). LCPs are a class of materials that exhibit properties between those of conventional liquids and solid crystals, making them suitable for applications requiring high strength and thermal stability.

The rigid, rod-like structure of the fluorophenyl group can promote the formation of liquid crystalline phases when incorporated into a polymer backbone. By carefully designing the polymer architecture, researchers can control the temperature range over which the liquid crystalline phase is stable, as well as the specific type of mesophase formed (e.g., nematic, smectic).

Table 2: Research Directions for Novel Materials Based on this compound Derivatives

| Material Type | Tailored Characteristic | Potential Application |

| Liquid Crystalline Polymers | High thermal stability and mechanical strength due to ordered molecular structures. | High-performance fibers, electronic components, and composites. |

| Fluorinated Elastomers | Enhanced chemical and oil resistance combined with flexibility. | Seals, gaskets, and hoses for demanding environments. |

| Membranes | Controlled permeability and selectivity due to the specific chemical nature of the fluorinated side chains. | Gas separation, filtration, and fuel cells. |

| Photoresponsive Materials | The aromatic ring can be functionalized to interact with light, leading to changes in material properties. | Optical switches, sensors, and data storage. |

This table outlines potential research avenues and applications based on the structural features of this compound and the known principles of material design.

Future Research Directions and Emerging Paradigms for 3 4 Fluorophenyl Propionic Acid

Exploration of Novel and Sustainable Synthetic Routes for 3-(4-Fluorophenyl)propionic Acid and its Analogues

The development of efficient and environmentally benign synthetic methodologies is a cornerstone of modern chemistry. For this compound and its analogues, research is shifting from traditional multi-step procedures to more elegant and sustainable alternatives. Future work will likely focus on biocatalysis and novel chemical strategies that offer higher yields, reduced waste, and greater structural diversity.

One promising avenue is the use of prenylated-flavin mononucleotide-dependent decarboxylases (UbiD-like enzymes). ambeed.com These enzymes have demonstrated the ability to catalyze the (de)carboxylation of a wide array of aromatic substrates at otherwise non-reactive carbon centers. ambeed.com Research using ferulic acid decarboxylase (FDC) as a model has shown that these enzymes can catalyze hydrogen-deuterium exchange into various small aromatic molecules, suggesting a broad substrate scope that could be harnessed for the synthesis of this compound analogues. ambeed.com

Another area of exploration involves novel reactions for creating complex derivatives. For instance, a patented process describes the synthesis of 3-amino-3-aryl propionic acids by refluxing an aromatic aldehyde with malonic acid and ammonium (B1175870) acetate (B1210297) in an alcoholic solvent. google.com Similarly, processes have been developed for specific derivatives like 3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methyl propionic acid, which is formed by reacting 3-chloro-2-methyl-2-hydroxy propionic acid with a salt of 4-fluorophenyl sulfinic acid. google.com These targeted syntheses provide frameworks for creating libraries of novel compounds.

Table 1: Comparison of Synthetic Routes for this compound and its Analogues

| Method | Description | Advantages | Research Focus |

| Traditional Chemical Synthesis | Multi-step reactions often involving standard protection/deprotection and functional group interconversion. | Well-established and versatile for a range of derivatives. | Optimization of existing routes, improving yields and purity. |

| Biocatalysis (e.g., UbiD-like enzymes) | Use of enzymes to catalyze specific reactions, such as decarboxylation. ambeed.com | High selectivity, mild reaction conditions, environmentally friendly. | Discovering new enzymes with desired activity, expanding substrate scope. |

| Novel Condensation Reactions | One-pot reactions combining multiple components, such as the synthesis of 3-amino-3-aryl propionic acids. google.com | Increased efficiency, reduced number of steps, atom economy. | Designing new multi-component reactions for diverse scaffolds. |

Advanced Mechanistic Studies on the Biological Interactions of this compound Derivatives at a Molecular Level

While arylpropionic acids are well-known as non-steroidal anti-inflammatory drugs (NSAIDs), the future of this compound research lies in elucidating the molecular mechanisms of its diverse derivatives beyond inflammation. humanjournals.comorientjchem.org The fluorine atom enhances the compound's reactivity and pharmacological properties, making its derivatives valuable probes for understanding complex biological systems. chemimpex.com

Future studies will likely employ advanced techniques like cryo-electron microscopy, X-ray crystallography, and computational modeling to visualize the binding of these derivatives to their protein targets at an atomic level. This will be crucial for understanding their function in various therapeutic contexts:

Antimicrobial Activity : Recent studies have shown that novel 3-((4-hydroxyphenyl)amino)propanoic acid derivatives exhibit potent, structure-dependent activity against multidrug-resistant bacterial and fungal pathogens. nih.gov Mechanistic studies are needed to identify the specific bacterial or fungal targets and understand how these compounds overcome resistance mechanisms.

Anti-cancer Activity : The use of this compound derivatives in the synthesis of nonsteroidal antiandrogens like bicalutamide (B1683754) suggests a role in targeting the androgen receptor for prostate cancer therapy. google.com Detailed molecular studies can reveal the specific interactions that confer antagonist activity and guide the design of more potent and selective modulators.

Neurological Activity : As a metabolite of the antipsychotic drug haloperidol, the related compound 3-(4-fluorobenzoyl)propionic acid points to potential interactions within the central nervous system. sigmaaldrich.com Investigating the interactions of this compound scaffolds with neurological targets like G protein-coupled receptors (GPCRs) could open up new therapeutic avenues. nih.gov

Table 2: Biological Targets and Mechanisms of this compound Derivatives

| Derivative Class | Biological Target(s) | Potential Mechanism of Action | Therapeutic Area |

| Antimicrobial Aminopropanoic Acids | Bacterial/Fungal cellular machinery | Disruption of cell wall synthesis, inhibition of essential enzymes, or other novel mechanisms. nih.gov | Infectious Diseases |

| Antiandrogen Precursors | Androgen Receptor | Competitive antagonism, preventing the binding of natural androgens and subsequent gene transcription. google.com | Oncology (Prostate Cancer) |

| NSAID Analogues | Cyclooxygenase (COX) enzymes | Inhibition of prostaglandin (B15479496) synthesis. humanjournals.com | Inflammation, Pain |

| Neurological Modulators | GPCRs (e.g., Dopamine, Relaxin receptors) | Agonism, antagonism, or allosteric modulation of receptor activity. sigmaaldrich.comnih.govnih.gov | Psychiatry, Neurology |

Integration of High-Throughput Screening and Computational Lead Optimization in Drug Discovery Using this compound Scaffolds

The discovery of novel drugs is increasingly driven by the synergy between high-throughput screening (HTS) and computational chemistry. The this compound scaffold is an ideal candidate for this integrated approach due to its synthetic tractability and privileged structure.

High-Throughput Screening (HTS) allows for the rapid testing of large libraries of chemical compounds against a specific biological target. For this compound derivatives, HTS campaigns can be designed to identify "hits" for a variety of diseases. technologynetworks.com For example, a campaign could screen for compounds that inhibit the growth of cancer cells or modulate the activity of a specific receptor like the relaxin/insulin-like family peptide receptor 3 (RXFP3), a target for CNS disorders. nih.govmdpi.com Modern HTS platforms, including those based on 3D porous scaffolds, offer more biologically relevant environments for screening, improving the clinical translatability of the results. nih.gov

Computational Lead Optimization takes the hits identified from HTS and uses computer modeling to refine their properties. nih.gov This process involves:

Molecular Docking : Predicting how a ligand binds to the 3D structure of its target protein.

Molecular Dynamics Simulations : Simulating the movement of the protein-ligand complex over time to assess stability and key interactions.

Quantitative Structure-Activity Relationship (QSAR) : Building mathematical models that correlate chemical structure with biological activity to predict the potency of new designs. nih.gov

This computational workflow allows medicinal chemists to virtually design and evaluate new analogues of this compound, prioritizing the synthesis of only the most promising candidates with improved efficacy, selectivity, and pharmacokinetic properties. wiley.com

Table 3: Integrated Drug Discovery Workflow for this compound Scaffolds

| Stage | Technology | Purpose | Outcome |

| 1. Library Synthesis | Combinatorial Chemistry, Novel Synthetic Routes | Generate a diverse library of this compound derivatives. | Chemical library for screening. |

| 2. Hit Identification | High-Throughput Screening (HTS) nih.govnih.gov | Screen the library to identify compounds with desired biological activity. | "Hit" compounds with initial activity. |

| 3. Hit-to-Lead | Computational Modeling (Docking, MD) nih.gov | Understand the binding mode of hits and identify key interactions. | Validated hits with a clear mechanism. |

| 4. Lead Optimization | QSAR, Computational Design nih.govwiley.com | Design new analogues with improved potency, selectivity, and drug-like properties. | Lead compounds ready for preclinical testing. |

Development of Novel Therapeutic and Industrial Applications for this compound Beyond Current Scope

While currently established as a valuable intermediate in the pharmaceutical and agrochemical industries, the unique properties of this compound position it for a range of novel applications. chemimpex.com Future research is expected to expand its use into new therapeutic areas and advanced industrial materials.

Emerging therapeutic applications are a direct result of new mechanistic discoveries. The demonstrated antimicrobial and potential anti-cancer activities open up avenues for developing new drugs that address urgent medical needs like antibiotic resistance and oncology. google.comnih.gov Furthermore, its potential to serve as a scaffold for CNS-active agents could lead to treatments for neurological and psychiatric conditions. nih.gov

In the industrial realm, the focus is on leveraging the compound's structure for materials science. The presence of the fluorinated phenyl group can impart unique properties to polymers and other materials. Research into incorporating this compound into polymer backbones could lead to the creation of specialty plastics with enhanced thermal stability, chemical resistance, and mechanical strength. chemimpex.com

Table 4: Established vs. Emerging Applications of this compound

| Application Area | Established Uses | Emerging and Future Directions |

| Pharmaceuticals | Intermediate for NSAIDs and other therapeutic agents. chemimpex.com | Development of novel antimicrobials, anti-cancer drugs, and CNS-active agents. google.comnih.govnih.gov |

| Agrochemicals | Building block for herbicides and pesticides. chemimpex.com | Design of more effective and environmentally safer agrochemicals. |

| Specialty Chemicals | General building block in organic synthesis. chemimpex.com | Use as a monomer or additive for creating high-performance polymers and advanced materials. chemimpex.com |

| Biochemical Research | Reagent for studying enzyme and receptor mechanisms. chemimpex.com | Development of chemical probes for systems biology and target validation. |

Q & A

Basic: What are the established synthetic routes for 3-(4-Fluorophenyl)propionic acid, and how do reaction conditions influence yield and purity?

This compound is typically synthesized via Friedel-Crafts acylation or catalytic hydrogenation of substituted cinnamic acid derivatives. For example, methyl 3-(4-fluorophenyl)-3-oxopropanoate (CAS 63131-29-3) can be hydrogenated to yield the target compound . Key factors include:

- Catalyst selection : Palladium on carbon or Raney nickel for hydrogenation efficiency.

- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity.

- Temperature control : Excess heat may lead to dehalogenation or side reactions.

Yield and purity are monitored via HPLC (≥98% purity) and NMR (absence of unreacted starting material) .

Basic: Which spectroscopic techniques are most effective for structural characterization, and how are spectral assignments validated?

- NMR : and NMR confirm the propionic acid backbone and fluorophenyl substitution. The fluorine atom induces distinct splitting patterns in aromatic protons (e.g., doublets at δ 7.2–7.4 ppm) .

- Mass spectrometry : High-resolution ESI-MS (e.g., [M-H]⁻ at m/z 181.04) and fragmentation patterns validate molecular weight and functional groups .

- IR spectroscopy : Stretching vibrations for -COOH (~1700 cm⁻¹) and C-F (~1220 cm⁻¹) confirm functional groups .

Cross-validation with computational simulations (e.g., DFT) ensures spectral assignments .

Advanced: How can computational methods resolve contradictions in experimental data, such as conflicting solubility or reactivity predictions?

Discrepancies between experimental and predicted data (e.g., solubility parameters, pKa) are addressed via:

- DFT calculations : Optimize molecular geometry to predict electronic properties (e.g., dipole moments, HOMO-LUMO gaps) influencing solubility .